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molecular formula C13H14N2O3 B8446722 3-(4-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxylic acid

3-(4-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B8446722
M. Wt: 246.26 g/mol
InChI Key: UYLLUQIVQLBRSW-UHFFFAOYSA-N
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Patent
US07273882B2

Procedure details

From 3.59 g of 4-methoxybenzoyl chloride, 1.97 g (59%) of a mixture of the title compound (major) and 3-(4-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxylic acid (minor) was prepared. H1-NMR(CD3OD, 500 MHz) for the title compound: δ 7.27 (2H, d, J=9 Hz), 7.03 (2H,d, J=9 Hz), 3.84 (3H, s), 3.60 (3H, s), 2.43 (3H, s).
Quantity
3.59 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=O)=[CH:5][CH:4]=1.COC1C=C[C:17]([C:20]2[C:24]([C:25]([OH:27])=[O:26])=[C:23](C)[N:22](C)[N:21]=2)=CC=1>>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]2[N:22]([CH3:23])[N:21]=[C:20]([CH3:17])[C:24]=2[C:25]([OH:27])=[O:26])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
3.59 g
Type
reactant
Smiles
COC1=CC=C(C(=O)Cl)C=C1
Name
mixture
Quantity
1.97 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=NN(C(=C1C(=O)O)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=C(C(=NN1C)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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